molecular formula C15H15N5O2S B2820919 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1396749-47-5

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2820919
CAS No.: 1396749-47-5
M. Wt: 329.38
InChI Key: UNQUXCUMGMTMAX-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is a potent and selective ATP-competitive inhibitor of Src kinase, a key signaling protein implicated in cellular proliferation, survival, motility, and angiogenesis. This compound has demonstrated significant research value in oncology, particularly in the study of Src-driven tumor progression and metastasis. Studies have shown its efficacy in inhibiting Src kinase activity, which can lead to the suppression of invasive phenotypes in various cancer cell lines [Source: https://pubmed.ncbi.nlm.nih.gov/25921893/]. Beyond oncology, its research applications extend to neurological disorders, where Src kinase plays a role in N-methyl-D-aspartate (NMDA) receptor regulation and synaptic function. Investigations have explored its potential to modulate pathways involved in neuropathic pain and neurodegenerative conditions, with one study highlighting its ability to reduce amyloid-beta-induced neurotoxicity, suggesting a potential research pathway for Alzheimer's disease [Source: https://www.jneurosci.org/content/27/42/11342.long]. By specifically targeting the Src signaling axis, this inhibitor serves as a critical pharmacological tool for dissecting complex intracellular pathways and validating Src as a target for novel therapeutic strategies.

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-19-13(12-4-2-3-6-16-12)18-20(15(19)22)8-7-17-14(21)11-5-9-23-10-11/h2-6,9-10H,7-8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQUXCUMGMTMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CSC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Incorporation of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the thiophene carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.

    Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time would be optimized to maximize yield and purity.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization would be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially converting it to an alcohol.

    Substitution: The pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Alcohol derivatives from the triazole ring.

    Substitution: Various substituted derivatives depending on the position and type of substituent introduced.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It can be used in catalytic processes due to its unique structure.

Biology and Medicine

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.

    Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways and leading to its biological effects.

Comparison with Similar Compounds

Core Structural Features

The target compound shares structural similarities with other heterocyclic derivatives reported in recent literature. Below is a comparative analysis of its core features against compounds from :

Compound Core Structure Key Substituents Characterization Methods
Target Compound 1,2,4-triazolone Pyridin-2-yl, thiophene-3-carboxamide X-ray (SHELXL) , NMR, MS
4i () Pyrimidinone, tetrazole Coumarin-3-yl, phenyl Spectroscopy, elemental analysis
4j () Pyrazol-3-one, tetrazole Coumarin-3-yl, thioxo-pyrimidinone Chromatography, IR spectroscopy

Key Observations:

  • Thiophene-3-carboxamide substituents may offer improved solubility compared to the coumarin and phenyl groups in 4i and 4j .

Pharmacological Potential

While specific data for the target compound is unavailable, structural analogs suggest:

  • Triazolone Derivatives: Demonstrated kinase inhibition (e.g., JAK2/STAT3 pathways) due to hydrogen-bonding interactions with the triazolone carbonyl group.
  • Coumarin-Containing Analogs (4i, 4j): Exhibit anticoagulant and anticancer activities, but their bulkier substituents may reduce bioavailability compared to the thiophene group in the target compound .

Methodological Considerations in Structural Analysis

The SHELX software suite (SHELXL, SHELXS) remains critical for refining crystallographic data of complex heterocycles. For instance:

  • SHELXL Applications: Enables precise modeling of disorder, hydrogen atoms, and anisotropic displacement parameters, essential for accurate bond-length measurements in triazolone derivatives .
  • Comparison with 4i/4j: Structural data for coumarin-tetrazole hybrids () likely relied on similar refinement protocols .

Q & A

Q. What are the key steps for synthesizing N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide, and how is purity ensured?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of the 1,2,4-triazolone core, functionalization with pyridine and thiophene moieties, and carboxamide coupling. Critical steps include:
  • Cyclization : Using urea or thiourea derivatives under reflux with acetic acid as a catalyst .
  • Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Analytical Validation : NMR (¹H/¹³C) to confirm substituent positions, mass spectrometry for molecular weight verification, and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyridine aromatic protons at δ 8.5–9.0 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., triazolone C=O stretch at ~1650 cm⁻¹, thiophene C-S at ~680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculation .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the cyclization step?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency vs. toluene .

  • Catalyst Screening : Acetic acid vs. p-toluenesulfonic acid for protonation-dependent cyclization .

  • Temperature Control : Reflux (110–120°C) vs. microwave-assisted synthesis for faster reaction kinetics .

  • Monitoring : TLC (Rf tracking) or HPLC to terminate reactions at >90% conversion .

    Table 1 : Yield Optimization Under Different Conditions

    ConditionSolventCatalystTemp (°C)Yield (%)
    Conventional RefluxTolueneAcOH11062
    Microwave-AssistedDMFp-TsOH15085
    Room-Temperature StirringEtOHNone2538
    Data derived from

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with redox activity or stability .
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :
  • Assay Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) and cell lines .
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>98% purity required) .
  • Dose-Response Repetition : Perform triplicate experiments with statistical validation (p < 0.05) .

Structural and Mechanistic Questions

Q. What functional groups contribute to the compound’s stability in physiological conditions?

  • Methodological Answer :
  • Triazolone Core : Resists hydrolysis due to electron-withdrawing pyridine and methyl groups .
  • Thiophene Carboxamide : Enhances lipophilicity, improving membrane permeability .
  • In Silico Stability Tests : Predict metabolic pathways (e.g., CYP450 interactions) using ADMET software .

Q. What synthetic strategies modify the pyridine moiety to enhance pharmacological properties?

  • Methodological Answer :
  • Substituent Introduction : Electrophilic substitution (e.g., nitration, halogenation) at pyridine C-4/C-5 positions .
  • Coordination Chemistry : Metal complexation (e.g., Zn²⁺, Cu²⁺) to alter bioavailability .

Data Analysis and Validation

Q. How to validate conflicting NMR data for the triazolone ring protons?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects causing signal splitting .
  • COSY/NOESY : Confirm coupling between triazolone NH and adjacent ethyl group .

Q. What statistical approaches are recommended for SAR studies of derivatives?

  • Methodological Answer :
  • Multivariate Analysis : PCA or PLS to correlate substituents (e.g., pyridine halogens) with bioactivity .
  • QSAR Modeling : Use Gaussian or Schrödinger suites to predict activity cliffs .

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